molecular formula C17H13ClO4 B14134271 Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate CAS No. 55831-74-8

Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B14134271
CAS No.: 55831-74-8
M. Wt: 316.7 g/mol
InChI Key: JWSGVZWTADIFSS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable phenyl-substituted precursor under acidic or basic conditions to form the benzofuran core. The introduction of the chloro and hydroxy groups can be achieved through selective halogenation and hydroxylation reactions, respectively. The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxy and chloro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzofuran core provides a rigid scaffold that enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate: Unique due to its specific substitution pattern.

    4-Hydroxy-2-quinolones: Similar in having a hydroxy group and a heterocyclic core but differ in the overall structure and biological activity.

    Indole derivatives: Share the aromatic heterocyclic structure but have different substitution patterns and biological properties.

Uniqueness

This compound is unique due to its combination of chloro, hydroxy, and ester functional groups on the benzofuran core. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

55831-74-8

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

ethyl 4-chloro-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H13ClO4/c1-2-21-17(20)14-13-12(9-8-11(19)15(13)18)22-16(14)10-6-4-3-5-7-10/h3-9,19H,2H2,1H3

InChI Key

JWSGVZWTADIFSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)Cl)C3=CC=CC=C3

Origin of Product

United States

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